molecular formula C62H95N16O28P B136978 H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh CAS No. 149299-77-4

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh

Cat. No.: B136978
CAS No.: 149299-77-4
M. Wt: 1543.5 g/mol
InChI Key: QTTDEIYNMOIHBO-VVTMTNTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of the compound “Pp60 c-src (521-533) (phosphorylated)” is the SH2 domain of the pp60 c-src and pp60 v-src proteins . These proteins are part of the Src family kinases, which play crucial roles in cellular proliferation, survival, migration, and differentiation.

Mode of Action

The compound, also known as “TSTEPQYQPG ENL”, corresponds to the carboxy terminal regulatory domain of pp60 c-src, and it is phosphorylated at Tyr527 . It binds to the SH2 domain of pp60 c-src and pp60 v-src, which results in the suppression of their tyrosine kinase activity and transforming potential . This interaction effectively inhibits the kinase activity of these proteins, thereby regulating their function in the cell.

Result of Action

The binding of “Pp60 c-src (521-533) (phosphorylated)” to the SH2 domain of pp60 c-src and pp60 v-src suppresses their tyrosine kinase activity and transforming potential . This suppression can lead to the regulation of cellular processes controlled by these proteins, such as cell growth, proliferation, and differentiation. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its regulatory function in cellular signaling pathways .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the phosphorylated and dephosphorylated forms of the peptide, which have distinct biological activities .

Scientific Research Applications

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-thr-ser-thr-glu-pro-gln-tyr(po3h2)-gln-pro-gly-glu-asn-leu-oh is unique due to its specific phosphorylation at tyrosine 527, which is critical for its regulatory function in kinase activity. This phosphorylation event distinguishes it from other similar peptides and is essential for its role in cellular signaling .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N16O28P/c1-28(2)23-39(62(101)102)74-54(93)38(25-45(65)84)73-51(90)33(15-19-47(86)87)68-46(85)26-67-56(95)41-7-5-21-77(41)60(99)35(14-18-44(64)83)70-53(92)37(24-31-9-11-32(12-10-31)106-107(103,104)105)72-52(91)34(13-17-43(63)82)69-57(96)42-8-6-22-78(42)61(100)36(16-20-48(88)89)71-59(98)50(30(4)81)76-55(94)40(27-79)75-58(97)49(66)29(3)80/h9-12,28-30,33-42,49-50,79-81H,5-8,13-27,66H2,1-4H3,(H2,63,82)(H2,64,83)(H2,65,84)(H,67,95)(H,68,85)(H,69,96)(H,70,92)(H,71,98)(H,72,91)(H,73,90)(H,74,93)(H,75,97)(H,76,94)(H,86,87)(H,88,89)(H,101,102)(H2,103,104,105)/t29-,30-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDEIYNMOIHBO-VVTMTNTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N16O28P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583208
Record name L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149299-77-4
Record name L-Threonyl-L-seryl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-glutaminyl-O-phosphono-L-tyrosyl-L-glutaminyl-L-prolylglycyl-L-alpha-glutamyl-L-asparaginyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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